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Compound of Interest |

Compound Name: Reductiomycin

CAS No.: 68748-55-0

Cat. No.: B1667011
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Mechanisms, Protocols, and Experimental

Validation
Executive Summary & Structural Logic

Reductiomycin is a structurally distinct alkaloid antibiotic produced by Streptomyces
xanthocidicus (and S. griseorubiginosus). It exhibits potent antitumor, antiviral, and antibacterial
properties. Unlike typical polyketides or non-ribosomal peptides, Reductiomycin represents a
convergent biosynthetic assembly of two distinct metabolic modules:

e The C5N Carbocycle: A 2-amino-3-hydroxycyclopent-2-enone unit derived from the 5-
aminolevulinic acid (ALA) pathway (The "C5 pathway").

o The Dihydrofuran Polyketide Scaffold: A functionalized polyketide chain containing a
dihydrofuran-2,4-dione moiety.

This guide details the enzymatic logic governing this convergence, providing actionable
protocols for pathway interrogation and engineering.

Biosynthetic Pathway Architecture

The biosynthesis of Reductiomycin challenges classical biosynthetic dogmas by utilizing 5-
aminolevulinic acid (ALA)—traditionally a heme precursor—as a building block for a secondary
metabolite carbocycle.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1667011?utm_src=pdf-interest
https://www.benchchem.com/product/b1667011?utm_src=pdf-body
https://www.benchchem.com/product/b1667011?utm_src=pdf-body
https://www.benchchem.com/product/b1667011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2.1 Module A: The C5N "Warhead" Assembly (ALA-Derived)

The defining feature of Reductiomycin is the five-membered aminocyclopentenone ring
(C5N). Historical hypotheses pointed to the shikimate pathway, but definitive isotopic labeling
and genomic analysis (Floss, Walsh) confirmed the ALA origin.

o Step Al: ALA Synthesis (Dedicated)
o Enzyme: ALA Synthase (ALAS) homolog (e.g., RedL or Orf34 homolog).
o Mechanism: Condensation of Glycine and Succinyl-CoA to form ALA.

o Note: This ALAS is distinct from the primary metabolic HemA; it is clustered with the
biosynthetic genes to ensure flux toward the antibiotic.

e Step A2: Activation and Cyclization
o Enzyme: Acyl-CoA Ligase (e.g., RedM or Orf35 homolog).

o Mechanism: ALA is activated to ALA-CoA. This intermediate is chemically unstable and
prone to dimerization. The enzyme (or a complex with the ALAS) directs the intramolecular
Claisen condensation to form the 2-amino-3-hydroxycyclopent-2-enone (C5N) ring.

2.2 Module B: The Polyketide Scaffold

The "western" half of the molecule is a polyketide chain assembled by a Type | Polyketide
Synthase (PKS).

o Step B1: Chain Elongation
o Enzymes: Type | PKS modules (Red PKS genes).
o Substrates: Acetate/Malonate units.
o Mechanism: Iterative decarboxylative condensation to form a polyene chain.

o Step B2: Dihydrofuran Ring Formation
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o Mechanism: Post-assembly modification involving oxidative cyclization. A hydroxyl group
on the polyketide chain attacks a proximal carbonyl or double bond (likely via Michael
addition logic) to generate the dihydrofuran-2,4-dione core.

2.3 Module C: Convergent Ligation
o Enzyme: ATP-dependent Amide Synthetase (e.g., RedN or Orf33 homolog).

e Mechanism: The amine group of the C5N unit acts as a nucleophile, attacking the activated
carboxyl terminus of the polyketide chain. This forms the essential amide linkage that
connects the two hemispheres.

Pathway Visualization (DOT Diagram)
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Caption: Convergent biosynthesis of Reductiomycin merging the ALA-derived C5N unit and
PKS-derived scaffold.

Experimental Protocols
4.1 Protocol: In Vitro Reconstitution of the C5N Unit

This protocol validates the activity of the ALA-utilizing enzymes (ALAS and Ligase) essential for
the carbocycle formation.
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Reagents:

Recombinant RedL (ALAS) and RedM (Ligase) [purified from E. coli].

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM DTT.

Substrates: 5 mM Glycine, 5 mM Succinyl-CoA, 2 mM ATP, 0.5 mM CoA.

Cofactor: 100 uM Pyridoxal-5'-phosphate (PLP).
Workflow:

e Enzyme Activation: Incubate RedL (5 uM) with PLP (100 pM) on ice for 10 min to form the
holo-enzyme.

e Reaction Initiation: Mix RedL, RedM (5 uM), Glycine, Succinyl-CoA, ATP, and CoA in the
reaction buffer. Total volume: 100 pL.

« Incubation: Incubate at 30°C for 60 minutes.
e Quenching: Stop reaction with 100 uL of acetonitrile.
e Analysis: Centrifuge (12,000 x g, 5 min). Analyze supernatant via LC-MS/MS.
o Target Mass: Look for [M+H]* peak corresponding to the C5N unit (MW ~113 Da).

o Control: Run reaction without RedM to observe accumulation of linear ALA only.

4.2 Protocol: Fermentation and Isolation from S. xanthocidicus

Culture Conditions:

o Seed Culture: Inoculate S. xanthocidicus spores into 50 mL Tryptic Soy Broth (TSB).
Incubate 48h at 28°C, 200 rpm.

¢ Production Media: Transfer 2% (v/v) seed to Production Media (2% Glucose, 2% Soluble
Starch, 1% Soybean Meal, 0.5% Yeast Extract, 0.2% CaCOs).

e Fermentation: Cultivate for 96-120 hours at 28°C.
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Extraction:
« Filtration: Separate mycelia from broth via centrifugation or filtration.
o Solvent Extraction: Extract supernatant with equal volume Ethyl Acetate (x2).
 Purification: Concentrate organic layer in vacuo. Dissolve residue in Methanol.
e HPLC Isolation:

o Column: C18 Reverse Phase (e.g., Agilent Zorbax).

o Gradient: 10% -> 90% ACN in Water (+0.1% Formic Acid) over 30 min.

o Detection: UV at 280 nm (characteristic enone absorption).

Key Data Summary

Parameter Value/Characteristic Biosynthetic Origin
Precursor A Glycine + Succinyl-CoA ALA Pathway (C5N Ring)
Precursor B Acetate/Malonate Type | PKS (Dihydrofuran)
_ Unstable, requires immediate
Key Intermediate ALA-CoA o
cyclization
o ) ATP-dependent Amide
Ligation Bond Amide
Synthetase
red cluster (homologous to o
Gene Cluster Streptomyces xanthocidicus
ECO-02301)
_ o _ o Intercalation/Alkylation of
Bioactivity Antitumor, Antiviral

DNA?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja1002845
https://www.benchchem.com/product/b1667011?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fja00295a055
https://www.google.com/url?sa=E&q=https%3A%2F%2Fmicrobialcellfactories.biomedcentral.com%2Farticles%2F10.1186%2Fs12934-018-0943-6
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.asm.org%2Fdoi%2F10.1128%2FJB.00186-06
https://www.benchchem.com/product/b1667011#biosynthesis-pathway-of-reductiomycin
https://www.benchchem.com/product/b1667011#biosynthesis-pathway-of-reductiomycin
https://www.benchchem.com/product/b1667011#biosynthesis-pathway-of-reductiomycin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

